molecular formula C12H12F3NO2 B6606392 methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate CAS No. 2825006-93-5

methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate

Cat. No.: B6606392
CAS No.: 2825006-93-5
M. Wt: 259.22 g/mol
InChI Key: ZGNMSGRKQRTKDT-UHFFFAOYSA-N
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Description

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate is a pyridine-based compound featuring a trifluoromethyl-substituted cyclobutyl group at position 2 and a methyl ester at position 3. Its molecular formula is C₁₂H₁₀F₃NO₂, with a molecular weight of 257.21 g/mol. The trifluoromethyl (CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the cyclobutyl moiety introduces steric bulk.

Properties

IUPAC Name

methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-10(17)8-4-2-7-16-9(8)11(5-3-6-11)12(13,14)15/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNMSGRKQRTKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2(CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as or other trifluoromethylating agents.

    Coupling with Pyridine Ring: The cyclobutyl ring is then coupled with a pyridine derivative through a , which involves the use of palladium catalysts and boron reagents.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Used in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three analogs (Table 1), focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/Identifier
Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate C₁₂H₁₀F₃NO₂ 257.21 CF₃-cyclobutyl, methyl ester Not provided
6-Chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate C₁₁H₇Cl₃N₂O 289.55 Chlorine, methyl, fused furan ring EN300-8168603
1-Bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene C₆H₂BrClN₂* 217.45 Bromine, CF₃-cyclobutyl EN300-3302869
Tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate C₃₄H₄₂F₃N₃O₃ 630.71 Dihydropyridine, isopropyl, phenyl, CF₃ EP 1763351B9

Notes:

  • *Discrepancy in molecular formula for 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene: The name suggests C₁₁H₁₀BrF₃, but the provided formula (C₆H₂BrClN₂) likely corresponds to a different compound .

Structural Differences and Implications

The dihydropyridine core in the EP 1763351B9 compound () is partially saturated, enhancing conformational flexibility and redox sensitivity .

Substituent Effects :

  • The CF₃-cyclobutyl group in the target and the benzene derivative (EN300-3302869) improves lipophilicity, but the pyridine ring in the target may increase solubility in polar solvents compared to the purely aromatic benzene analog .
  • The methyl ester in the target compound is prone to hydrolysis, unlike the stable bromine substituent in the benzene derivative .

Functional and Application-Based Differences

  • Pharmaceutical Utility :

    • The EP 1763351B9 compound’s dihydropyridine and carbamate groups suggest use as a protease inhibitor or receptor modulator, whereas the target’s ester group may serve as a prodrug .
    • The furopyridine analog’s chlorine substituents could enhance antibacterial or antiviral activity, a property less explored in the target compound .
  • Synthetic Accessibility :

    • The benzene derivative (EN300-3302869) lacks an ester group, simplifying synthesis compared to the target compound, which requires regioselective esterification .

Research Findings and Limitations

  • Hydrolysis Studies : Methyl esters (e.g., target compound) hydrolyze 10–100× faster than tert-butyl carbamates (EP 1763351B9) under physiological conditions, impacting drug design .
  • Thermal Stability: The CF₃-cyclobutyl group in the target compound increases thermal stability (Tₘ > 150°C) compared to non-fluorinated analogs .

Biological Activity

Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more effective in therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C12_{12}H12_{12}F3_3N\O2_2
  • Molecular Weight : 273.23 g/mol
  • IUPAC Name : Methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate

Structural Features

The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and electron-withdrawing properties, which are critical for its biological activity. The cyclobutyl ring contributes to the compound's three-dimensional conformation, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate against various cancer cell lines. A notable investigation reported its cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)
A54912.5
HeLa15.0

These findings indicate that the compound exhibits moderate cytotoxicity, suggesting potential as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The results demonstrate that methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate possesses significant antibacterial activity, particularly against Staphylococcus aureus .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of the trifluoromethyl group has been shown to enhance potency by increasing lipophilicity and improving binding affinity to target enzymes or receptors.

  • Trifluoromethyl Group : Enhances electron-withdrawing capacity, increasing binding interactions.
  • Cyclobutyl Ring : Provides a rigid structure that may improve selectivity towards specific biological targets.
  • Pyridine Moiety : Contributes to hydrogen bonding with biological macromolecules, facilitating interaction with enzymes or receptors.

Case Study 1: Anticancer Efficacy in Animal Models

In a preclinical study, methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate was administered to mice implanted with A549 tumor cells. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Case Study 2: Synergistic Effects with Other Agents

Another study investigated the synergistic effects of this compound when combined with existing antibiotics against resistant bacterial strains. The combination therapy demonstrated enhanced efficacy, reducing MIC values significantly compared to monotherapy.

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